3-Ethyl-1-methylimidazolidine-2,4-dione basic properties
3-Ethyl-1-methylimidazolidine-2,4-dione basic properties
An In-Depth Technical Guide to the Basic Properties of 3-Ethyl-1-methylimidazolidine-2,4-dione
Introduction
The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, represents a cornerstone in medicinal chemistry. It is a privileged heterocyclic structure renowned for its broad spectrum of pharmacological activities. Compounds incorporating the hydantoin moiety have been successfully developed as anticonvulsant, antiarrhythmic, antidiabetic, and antitumor agents[1][2][3]. This wide range of biological relevance stems from the scaffold's unique stereoelectronic features, which allow it to serve as a versatile pharmacophore capable of engaging with numerous biological targets.
This technical guide focuses on a specific derivative, 3-Ethyl-1-methylimidazolidine-2,4-dione . While not as extensively studied as some clinical hydantoins, this compound serves as an excellent model for understanding the fundamental chemistry of N,N'-disubstituted hydantoins. Its study is critical for researchers engaged in the synthesis of compound libraries for high-throughput screening and for professionals in drug development looking to understand the structure-activity relationships (SAR) of this important chemical class. This document provides a consolidated overview of its core properties, a robust synthetic protocol, predicted analytical characteristics, and its context within the broader landscape of pharmacologically active hydantoins.
Caption: Chemical structure of 3-Ethyl-1-methylimidazolidine-2,4-dione.
Core Chemical and Physical Properties
The foundational properties of a compound dictate its behavior in both chemical and biological systems. 3-Ethyl-1-methylimidazolidine-2,4-dione is a small, relatively polar molecule. The presence of two carbonyl groups makes it a good hydrogen bond acceptor, while the absence of an N-H bond means it cannot act as a hydrogen bond donor. This influences its solubility, which is expected to be moderate in polar organic solvents and lower in nonpolar solvents. The ethyl and methyl substitutions increase its lipophilicity compared to the unsubstituted hydantoin parent ring.
All quantitative data available from established chemical databases are summarized below for ease of reference.
| Property | Value | Source |
| IUPAC Name | 3-ethyl-1-methylimidazolidine-2,4-dione | [4] |
| Synonyms | 1-Methyl-3-ethylhydantoin, 3-Ethyl-1-methyl-2,4-imidazolidinedione | [4] |
| CAS Number | 71300-02-2 | [4] |
| Molecular Formula | C₆H₁₀N₂O₂ | [4] |
| Molecular Weight | 142.16 g/mol | [4] |
| XLogP3 (Computed) | -0.3 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Exact Mass | 142.074227566 Da | [4] |
Synthesis and Characterization
The synthesis of asymmetrically N,N'-disubstituted hydantoins is a common task in medicinal chemistry. The most logical and field-proven approach is the sequential N-alkylation of the hydantoin core.
Synthetic Strategy
The synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione is most efficiently achieved via the N-ethylation of 1-methylhydantoin. This precursor is commercially available and provides a regioselective starting point. The remaining N-H proton at the N3 position is acidic enough to be removed by a strong, non-nucleophilic base.
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Choice of Base and Solvent: Sodium hydride (NaH) is an ideal base for this transformation. It irreversibly deprotonates the N-H bond to form the corresponding sodium salt and hydrogen gas, driving the reaction to completion. A polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is chosen to dissolve the reactants and stabilize the resulting anion without interfering with the subsequent alkylation step.
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Alkylating Agent: An ethylating agent like bromoethane or ethyl iodide is used to introduce the ethyl group onto the N3 nitrogen. The reaction proceeds via an SN2 mechanism.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system based on established methods for N-alkylation of hydantoins[5].
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methylhydantoin (1.0 eq).
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Solvation: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M.
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Deprotonation: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas.
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Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The reaction mixture should become a clear solution as the sodium salt of 1-methylhydantoin is formed.
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Alkylation: Cool the solution back to 0 °C and add bromoethane (1.2 eq) dropwise via syringe.
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Reaction: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure 3-Ethyl-1-methylimidazolidine-2,4-dione.
Predicted Spectroscopic Analysis
Structural confirmation is achieved through a combination of spectroscopic techniques. Based on data from closely related analogs, the following spectral characteristics are predicted[1][3][5]:
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¹H NMR (400 MHz, CDCl₃):
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δ ~3.5 ppm (q, 2H): A quartet corresponding to the two methylene protons (-N-CH₂ -CH₃), coupled to the adjacent methyl group.
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δ ~2.9 ppm (s, 3H): A singlet for the three methyl protons on the N1 nitrogen (-N-CH₃ ).
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δ ~3.9 ppm (s, 2H): A singlet for the two methylene protons of the hydantoin ring at the C5 position.
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δ ~1.2 ppm (t, 3H): A triplet for the three terminal methyl protons of the ethyl group (-N-CH₂-CH₃ ).
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¹³C NMR (100 MHz, CDCl₃):
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δ ~170 ppm: Carbonyl carbon (C4).
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δ ~157 ppm: Carbonyl carbon (C2).
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δ ~48 ppm: Methylene carbon of the hydantoin ring (C5).
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δ ~35 ppm: Methylene carbon of the N3-ethyl group.
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δ ~25 ppm: Methyl carbon of the N1-methyl group.
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δ ~13 ppm: Methyl carbon of the N3-ethyl group.
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Infrared (IR) Spectroscopy (KBr Pellet or Film):
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Mass Spectrometry (Electron Ionization, EI-MS):
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m/z 142: Molecular ion peak [M]⁺.
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m/z 113: Fragment corresponding to the loss of the ethyl group [M-C₂H₅]⁺.
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Other fragments corresponding to the cleavage of the hydantoin ring.
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Caption: Predicted ¹H NMR assignments for the title compound.
Biological Context and Potential Applications
While specific biological activity data for 3-Ethyl-1-methylimidazolidine-2,4-dione is not widely published, the parent hydantoin scaffold is of immense interest to drug discovery professionals. It is often considered a "bioisostere" of thiazolidine-2,4-dione, the core of the "glitazone" class of antidiabetic drugs[5][6]. This suggests that hydantoin derivatives could be explored for similar metabolic targets.
The broader class of imidazolidine-2,4-diones has been investigated for a range of therapeutic applications:
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Antidiabetic Agents: As analogs of thiazolidinediones, they have been synthesized and tested for their potential to improve insulin sensitivity[5][6].
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Anticancer Activity: Numerous hydantoin derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including breast and lung cancer[2][7].
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Antimicrobial Potential: The hydantoin ring is present in compounds that show activity against bacteria and fungi[1].
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Central Nervous System (CNS) Activity: The anticonvulsant properties of phenytoin, a 5,5-diphenylhydantoin, are the most famous example of the scaffold's utility in treating CNS disorders[1][3].
3-Ethyl-1-methylimidazolidine-2,4-dione serves as a simple, synthetically accessible member of this chemical class. The N1-methyl and N3-ethyl groups modify the steric and electronic properties of the core, which in turn would influence its binding affinity and selectivity for biological targets. Therefore, it is a valuable molecule for inclusion in screening libraries and as a foundational structure for further chemical elaboration in the development of novel therapeutic agents.
Conclusion
3-Ethyl-1-methylimidazolidine-2,4-dione is a well-defined chemical entity built upon the pharmacologically significant imidazolidine-2,4-dione scaffold. This guide has detailed its fundamental chemical and physical properties, outlined a robust and logical synthetic pathway, and provided a predicted analytical profile for its unambiguous characterization. While it may not have established biological applications of its own, its structural relationship to a multitude of active pharmaceutical ingredients makes it a compound of interest for researchers in synthetic chemistry, medicinal chemistry, and drug development. It stands as a valuable building block and a tool for exploring the vast chemical space of the hydantoin family.
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